molecular formula C11H11ClFN3 B1423339 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338675-28-7

4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B1423339
CAS RN: 1338675-28-7
M. Wt: 239.67 g/mol
InChI Key: CCDIZQLKKKBCIU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole (CMF-EFT) is a promising molecule in the field of organic synthesis. It is a triazole derivative of the phenyl group, containing a chlorine atom and an ethyl group. It is a versatile building block for the synthesis of various compounds and has been widely used in the fields of material science and medicine.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research by Ahmed et al. (2020) delves into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that demonstrate self-assembled dimer formation in the solid state through O⋯π-hole tetrel bonding interactions. The study emphasizes the influence of substituents on the nucleophilic/electrophilic nature of groups, affecting the interaction energy of the C⋯O tetrel bond. This work lays a foundational understanding of the intermolecular interactions facilitated by compounds like 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole, which could be pivotal in the development of novel materials and molecular recognition processes (Ahmed et al., 2020).

Intermolecular Interactions in 1,2,4-Triazoles

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, investigating their intermolecular interactions. These compounds displayed a range of interactions, including C–H⋯O, C–H⋯SC, and lp⋯π interactions, with their nature and energetics characterized through various analytical techniques. Such interactions are crucial for the understanding of molecular assembly, recognition, and the potential bioactivity of these compounds (Shukla et al., 2014).

Antimicrobial Screening

Rezki et al. (2017) investigated the antimicrobial potency of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains. The study showcased the synthesis and characterization of these compounds, followed by an in vitro assessment of their antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole derivatives in the development of new antimicrobial agents (Rezki et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-2-10-9(7-12)14-15-16(10)11-6-4-3-5-8(11)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDIZQLKKKBCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole
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